ethyl 2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate
Description
Ethyl 2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate (CAS: 688060-20-0) is a complex heterocyclic compound featuring a fused quinazoline-dioxole core, a carbamoylpropyl side chain, and a sulfanyl acetate ester group . Its structure integrates multiple pharmacophoric elements:
- Quinazoline-dioxole framework: A bicyclic system that may confer rigidity and influence binding to biological targets like kinases or enzymes.
- Sulfanyl acetate group: A thioether-linked ester, which could modulate solubility and metabolic stability.
- Carbamoylpropyl substituent: Introduces hydrogen-bonding capability, critical for target interactions.
Properties
IUPAC Name |
ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O8S/c1-2-32-23(30)12-37-25-27-17-10-21-20(35-14-36-21)9-16(17)24(31)28(25)7-3-4-22(29)26-11-15-5-6-18-19(8-15)34-13-33-18/h5-6,8-10H,2-4,7,11-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWCXKDNFXZPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through a Friedel-Crafts reaction, followed by reduction and esterification.
Synthesis of the Quinazolinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive sites:
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Ethyl ester group : Susceptible to hydrolysis under acidic or basic conditions.
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Sulfanyl (thioether) linkage : Prone to oxidation or alkylation.
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Benzodioxole moiety : May participate in ring-opening reactions or electrophilic substitution.
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Quinazoline core : Capable of nucleophilic substitution at electron-deficient positions.
Ester Hydrolysis
Sulfanyl Oxidation
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ | Mild acidic/neutral conditions | Sulfoxide derivative |
| mCPBA | Dichloromethane, 0–25°C | Sulfone derivative |
Amide Bond Reactivity
The carbamoyl propyl group may undergo:
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Hydrolysis : Under strong acidic (e.g., H₂SO₄) or basic conditions to yield a carboxylic acid and amine.
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Reduction : With LiAlH₄ to form a primary amine.
Quinazoline Core Modifications
The quinazoline ring’s electron-deficient nature enables:
| Reaction | Reagents | Outcome |
|---|---|---|
| Nucleophilic substitution | Amines or thiols | Substitution at the 6-position (adjacent to sulfanyl group) |
| Ring-opening | Strong nucleophiles (e.g., NH₃) | Cleavage of the fused dioxolo-quinazoline system |
Stability Considerations
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Photodegradation : The benzodioxole and quinazoline systems may degrade under UV light.
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Thermal Stability : Likely stable below 150°C but may decompose at higher temperatures.
Research Gaps
No experimental data on reaction yields, kinetics, or catalytic pathways were identified in the provided sources. Further studies using techniques like NMR or LC-MS are required to validate these hypotheses.
Scientific Research Applications
Chemistry
Ethyl 2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate serves as a valuable building block in organic synthesis. It can facilitate the development of more complex molecules through various chemical reactions such as:
- Oxidation : Utilizing reagents like potassium permanganate.
- Reduction : Employing hydrogen gas in the presence of palladium catalysts.
- Substitution : Conducting nucleophilic substitution at ester or amide functional groups.
Biology
Research indicates that this compound may exhibit enzyme inhibitory properties or modulate receptor functions. Studies have explored its potential as:
- Enzyme Inhibitor : Investigating its role in inhibiting specific enzymes related to metabolic pathways.
- Receptor Modulator : Analyzing its interaction with various receptors which may lead to therapeutic effects.
Medicine
The medicinal applications of this compound are particularly promising:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Case Study: A study on similar quinazolinone derivatives demonstrated significant cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects : Investigations into its anti-inflammatory capabilities could lead to new treatments for inflammatory diseases.
Industry
In industrial applications, this compound can be utilized as:
- Catalyst : In chemical reactions to enhance reaction rates and yields. Example: Its role in catalyzing reactions involving complex organic substrates could streamline production processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate cellular pathways, leading to effects like apoptosis in cancer cells or inhibition of specific enzymes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural uniqueness and similarities to other heterocyclic systems are highlighted below:
Key Observations :
Quinazoline derivatives are known kinase inhibitors, whereas benzothiazoles often target amyloid aggregates or neurotransmitter receptors . The spirocyclic systems in introduce conformational constraints absent in the target compound, which may affect binding kinetics .
Functional Groups: The sulfanyl acetate group in the target compound contrasts with the cyano or amino groups in thiophene derivatives (), impacting electron distribution and metabolic pathways (e.g., cyano groups resist oxidation, while esters are prone to hydrolysis) .
Methodological Approaches for Comparison
- Virtual Screening : Structural similarity metrics (e.g., Tanimoto coefficients) and pharmacophore mapping could identify overlapping bioactive regions between the target compound and Venlafaxine analogs (). Such methods rely on the principle that structural similarity correlates with biological activity .
- Crystallographic Analysis : Tools like SHELX () and ORTEP-3 () enable precise determination of molecular conformations. For example, Cremer-Pople puckering parameters () could quantify ring distortions in the quinazoline-dioxole system compared to planar thiophene analogs .
- Analytical Validation : Mass spectrometry and NMR (as in ) are critical for confirming molecular identity and purity when benchmarking against standards .
Implications of Structural Differences
- Solubility and Bioavailability : The target’s ester and dioxole groups may enhance solubility compared to purely aromatic analogs (e.g., benzothiazoles), though the sulfanyl group could reduce it .
- Metabolic Stability: The carbamoylpropyl chain might undergo slower enzymatic cleavage than the amino groups in thiophene derivatives, extending half-life .
- Target Selectivity : The quinazoline core could favor kinase inhibition, whereas benzothiazoles () are more associated with amyloid interactions .
Biological Activity
Ethyl 2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a unique combination of functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C26H30N4O6S |
| Molecular Weight | 534.61 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as NF-kB and apoptosis-related proteins (Bcl-2 family) .
- Case Study : In vitro studies demonstrated that derivatives of quinazoline compounds showed significant inhibition of tumor growth in MCF-7 breast cancer cells. The presence of the benzodioxole moiety was crucial for enhancing cytotoxic effects .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives with similar structures have exhibited:
- Antibacterial Effects : Compounds containing the quinazoline scaffold have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. These studies suggest that modifications in the structure can enhance antibacterial efficacy .
- Case Study : A study on quinoline derivatives indicated potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been explored through various assays:
- Mechanism of Action : The compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .
- Case Study : Research into similar compounds has shown a reduction in nitric oxide production in LPS-stimulated macrophages, indicating a significant anti-inflammatory effect .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Utilize computational reaction path search methods based on quantum chemical calculations to predict optimal reaction conditions (e.g., solvent, temperature, catalyst) . Combine with factorial experimental design to systematically test variables such as reagent stoichiometry and reaction time . For example, reflux conditions in ethanol with precise stoichiometric control, as demonstrated in analogous quinazoline syntheses, can reduce byproducts .
Q. What spectroscopic techniques are most effective for characterizing the compound’s structure and confirming sulfanyl group incorporation?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve the benzodioxole and quinazoline moieties. Compare experimental NMR shifts with density functional theory (DFT)-predicted values for accuracy . Liquid chromatography–mass spectrometry (LC-MS) can monitor synthetic intermediates .
Q. How can computational modeling predict the compound’s reactivity and stability under varying experimental conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations in COMSOL Multiphysics to model degradation pathways or solvent interactions . Quantum mechanics/molecular mechanics (QM/MM) approaches can assess the sulfanyl group’s nucleophilic susceptibility, while AI-driven tools (e.g., ICReDD’s platforms) optimize reaction trajectories .
Advanced Research Questions
Q. What methodologies resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer : Implement a feedback loop where experimental data is fed into computational models to refine predictions. For instance, if NMR reveals unexpected peaks, use tandem MS/MS to identify byproducts and recalibrate reaction conditions via factorial design . Cross-validate with alternative characterization techniques (e.g., X-ray crystallography) when spectral ambiguity persists .
Q. What mechanistic insights explain the sulfanyl group’s role in modulating the compound’s biological or chemical reactivity?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or isotopic labeling to track sulfur participation in reactions. Computational studies (e.g., transition state analysis via Gaussian) can reveal whether the sulfanyl group acts as a leaving group or stabilizes intermediates through resonance . Compare with analogs lacking the sulfanyl moiety to isolate its effects .
Q. What challenges arise in scaling up multi-step syntheses of the benzodioxole-quinazoline core, and how can they be mitigated?
- Methodological Answer : Key issues include steric hindrance during cyclization and oxidation sensitivity. Use flow chemistry to enhance heat/mass transfer in critical steps (e.g., dioxolane ring formation) . Monitor intermediates via real-time infrared (IR) spectroscopy and employ protecting groups (e.g., acetyl for amine functionalities) to prevent side reactions .
Q. How can AI-driven in silico screening improve the design of derivatives with enhanced target binding or reduced toxicity?
- Methodological Answer : Train neural networks on datasets of similar quinazoline derivatives’ bioactivity and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. Tools like AutoDock Vina can predict binding affinities to biological targets, while generative AI models propose structurally novel analogs . Validate top candidates via SPR (surface plasmon resonance) or microscale thermophoresis (MST) .
Data Management and Validation
Q. How should researchers ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer : Adopt electronic lab notebooks (ELNs) with blockchain timestamping for immutable data records. Use cheminformatics platforms (e.g., ChemAxon) to standardize spectral data annotation and share raw datasets via repositories like Zenodo . Replicate critical experiments across independent labs using harmonized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
